[(4-Bromo-2-chlorophenyl)methyl](ethyl)amine
Overview
Description
(4-Bromo-2-chlorophenyl)methylamine is an organic compound that features a bromine and chlorine substituted phenyl ring attached to an ethylamine group
Mechanism of Action
Target of Action
It is structurally similar to profenofos , an organophosphate insecticide, which primarily targets the acetylcholinesterase enzyme .
Mode of Action
Like Profenofos, (4-Bromo-2-chlorophenyl)methylamine may interact with its targets by inhibiting the acetylcholinesterase enzyme . This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of neurons .
Biochemical Pathways
Based on its potential similarity to profenofos, it might affect the cholinergic system by inhibiting acetylcholinesterase, disrupting the normal function of the nervous system .
Pharmacokinetics
Similar compounds like profenofos are typically absorbed through the skin, lungs, and gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
Based on its potential similarity to profenofos, it might cause continuous stimulation of neurons due to the accumulation of acetylcholine, leading to symptoms of neurotoxicity .
Action Environment
Similar compounds like profenofos are known to be toxic to birds, small mammals, bees, fish, and aquatic invertebrates, and their toxicity can be influenced by environmental factors such as temperature, ph, and presence of other chemicals .
Biochemical Analysis
Biochemical Properties
(4-Bromo-2-chlorophenyl)methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, particularly CYP2C19, CYP2B6, and CYP3A4 . These interactions are crucial for its metabolism and detoxification processes. The compound’s interaction with these enzymes suggests its potential role in modulating enzymatic activities and influencing metabolic pathways.
Metabolic Pathways
(4-Bromo-2-chlorophenyl)methylamine is involved in several metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized primarily by cytochrome P450 enzymes, including CYP2C19, CYP2B6, and CYP3A4 . These enzymes facilitate its conversion into various metabolites, which may have distinct biological activities. The compound’s involvement in metabolic pathways highlights its potential role in modulating metabolic flux and influencing metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chlorophenyl)methylamine typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (4-Bromo-2-chlorophenyl)methylamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chlorophenyl)methylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Imines or nitriles.
Reduction: Amine derivatives.
Scientific Research Applications
(4-Bromo-2-chlorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
(4-Bromo-2-chlorophenyl)methylamine can be compared with other similar compounds such as:
- (4-Bromo-2-chlorophenyl)methylamine
- (4-Bromo-2-chlorophenyl)methylamine
- (4-Bromo-2-chlorophenyl)methylamine
These compounds share a similar phenyl ring structure but differ in the alkylamine group attached
Conclusion
(4-Bromo-2-chlorophenyl)methylamine is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable intermediate in organic synthesis. Further research into its applications and mechanisms of action could uncover new uses and enhance our understanding of its potential benefits.
Properties
IUPAC Name |
N-[(4-bromo-2-chlorophenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5,12H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYTWIKUFSDMLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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